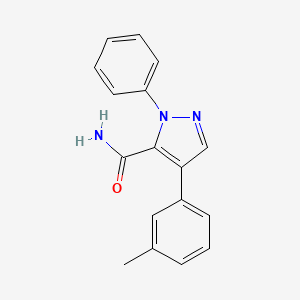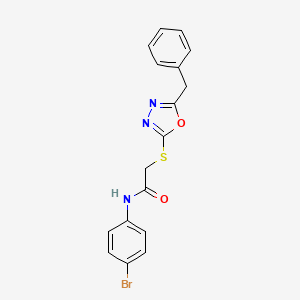
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and m-tolyl groups attached to the pyrazole ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of a chalcone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under milder conditions and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including altered neurotransmission and potential neurotoxicity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the m-tolyl group provides distinct steric and electronic effects compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
4-(3-methylphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)15-11-19-20(16(15)17(18)21)14-8-3-2-4-9-14/h2-11H,1H3,(H2,18,21) |
Clé InChI |
QTHHKZFKRJGHDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)





![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)





![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
